SJF-1521
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Description
SJF-1521 is a useful research compound. Its molecular formula is C57H61ClFN7O9S and its molecular weight is 1074.66. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivative Formation
The compound has been the focus of various studies related to chemical synthesis and the formation of derivatives. For instance, (McDonald & Proctor, 1975) explored the conversion of similar chloroallylamines into heterocyclic compounds, highlighting the potential of these compounds in synthesizing diverse chemical structures. Similarly, (Wardkhan et al., 2008) investigated the synthesis of thiazoles and their fused derivatives, indicating the versatility of compounds with similar structures in creating a range of chemical entities with potential applications in various fields.
Antimicrobial Activities
Compounds related to the specified chemical have been studied for their antimicrobial properties. Research by (Chaitanya et al., 2017) on quinazolin derivatives demonstrated significant antimicrobial activity, suggesting the potential of similar compounds in the development of new antimicrobial agents.
Anticancer Applications
The compound's structure shares similarities with molecules that have been explored for their anticancer applications. For example, (Ravikumar et al., 2013) discussed tosylate salts of lapatinib, an anticancer drug, where the structure and nonbonded interactions play a significant role in its therapeutic effectiveness.
Novel Synthesis Approaches
Studies like (Gein et al., 2015) and (Manoj & Prasad, 2010) provide insights into novel methods of synthesizing complex chemical structures. These methods can potentially be applied to synthesize derivatives of the specified compound, showcasing its adaptability in chemical synthesis.
Potential in Drug Development
The structural complexity of the specified compound implies its potential in the development of pharmaceuticals. Research by (Schroeder et al., 2009) on selective Met kinase inhibitors underscores the role of complex molecules in targeting specific pathways for therapeutic purposes.
Antiviral and Antifungal Agents
The compound's relevance in synthesizing antiviral and antifungal agents is highlighted by studies such as (Pandey et al., 2008) and (Helal et al., 2013), indicating the broad scope of applications in combating infectious diseases.
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[4-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H61ClFN7O9S/c1-36-52(76-35-63-36)40-10-8-37(9-11-40)30-60-55(69)49-29-44(67)31-66(49)56(70)53(57(2,3)4)65-51(68)33-73-23-22-71-20-21-72-24-25-74-45-16-12-39(13-17-45)41-14-18-48-46(27-41)54(62-34-61-48)64-43-15-19-50(47(58)28-43)75-32-38-6-5-7-42(59)26-38/h5-19,26-28,34-35,44,49,53,67H,20-25,29-33H2,1-4H3,(H,60,69)(H,65,68)(H,61,62,64)/t44-,49+,53-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNORRXEBCTXPB-KHBXAZQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOC4=CC=C(C=C4)C5=CC6=C(C=C5)N=CN=C6NC7=CC(=C(C=C7)OCC8=CC(=CC=C8)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOC4=CC=C(C=C4)C5=CC6=C(C=C5)N=CN=C6NC7=CC(=C(C=C7)OCC8=CC(=CC=C8)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H61ClFN7O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1074.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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